molecular formula C14H17NO5S B5867361 (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid

(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid

Cat. No.: B5867361
M. Wt: 311.36 g/mol
InChI Key: GDWNABALOUJYPI-SNAWJCMRSA-N
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Description

(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid typically involves a multi-step process. The initial step often includes the preparation of the core phenylprop-2-enoic acid structure, followed by the introduction of the sulfonyl and morpholinyl groups. The reaction conditions may vary, but common reagents include sulfonyl chlorides and morpholine, with catalysts such as pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both sulfonyl and morpholinyl groups. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-11-2-3-12(4-5-14(16)17)10-13(11)21(18,19)15-6-8-20-9-7-15/h2-5,10H,6-9H2,1H3,(H,16,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWNABALOUJYPI-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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